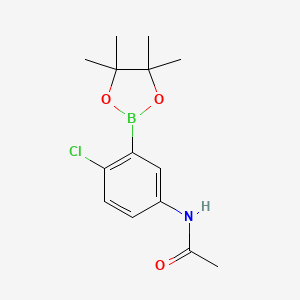

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

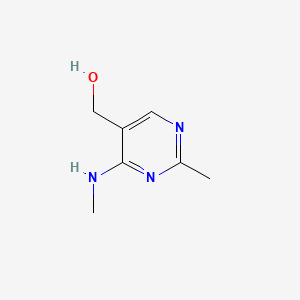

“N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is an intermediate of the second-generation BTK inhibitor Acalabrutinib .

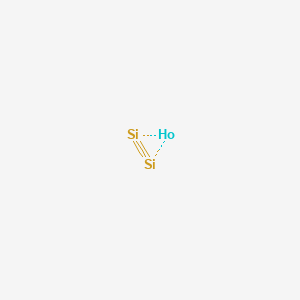

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a phenyl ring attached to an acetamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The bond lengths and bond angles obtained by the crystallographic analysis of similar compounds well match the DFT optimized structure calculation results, and are within the normal range .

科学的研究の応用

- Field : Medical Science, Cancer Therapy

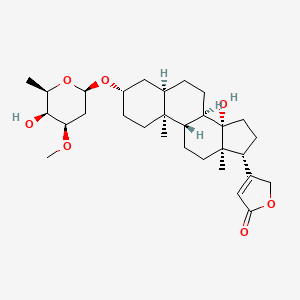

- Application : Boronating agents are used in the preparation of L-BPA, a boron-containing drug used for BNCT . BNCT is a type of radiotherapy that combines targeted therapy with high relative biological effectiveness .

- Method : The method includes reacting N-protected (S)-4-halophenylalanine of Formula I, a boronating agent, Grignard reagent and bis(2-methylaminoethyl)ether to obtain a reaction mixture .

- Results : The reaction mixture comprises N-protected (S)-4-boronophenylalanine of Formula II . The R2 group is then deprotected to obtain L-BPA .

- Field : Material Science

- Application : Boronizing is a thermochemical diffusion process in which boron diffuses into the material surface to produce hard, wear-resistant boride coatings .

- Method : The materials are treated in a temperature range from 750 to 950 °C . During the boronizing process, complex intermetallic compounds are formed between the elements iron, boron, chromium, nickel, vanadium, etc .

- Results : The resulting borides form a hard surface layer consisting of Fe2B and other compounds . Due to its crystalline structure, the boride layer exhibits excellent anchorage with the base material .

- Field : Medical Science, Radiotherapy

- Application : Boronating agents are used to deliver boron for BPCEPT . BPCEPT is a promising treatment approach which uses a high linear energy transfer (LET) dose component .

- Method : The method involves the use of appropriate 11B delivery agents .

- Results : The results of BPCEPT are still under review, but it is considered a promising treatment approach .

Preparation of L-BPA for Boron Neutron Capture Therapy (BNCT)

Boriding or Boronizing

Boron Proton-Capture Enhanced Proton Therapy (BPCEPT)

特性

IUPAC Name |

N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAJKMVUMKDEIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

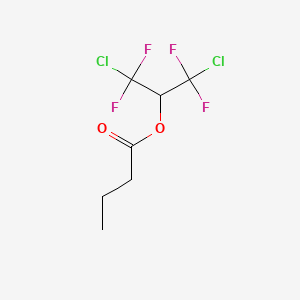

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682250 |

Source

|

| Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |

CAS RN |

1218789-92-4 |

Source

|

| Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。